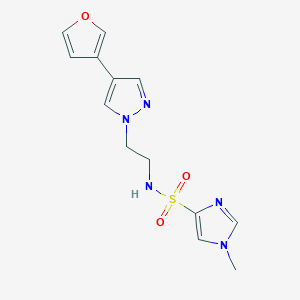

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

Description

N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a heterocyclic compound featuring a fused pyrazole-imidazole core linked to a furan-3-yl substituent. Synthesized via reductive amination of furan-3-carbaldehyde with an ethylenediamine intermediate, this compound was purified using flash column chromatography (CH₂Cl₂/MeOH/NH₄OH, 92:7:1) to achieve a 78% yield . Structural characterization via ¹H NMR (400 MHz, MeOH-d₄) confirmed key features, including obscured triplets at δ 3.24 ppm (NHCH₂CH₂N) and a multiplet at δ 3.78 ppm (CH₃(Im)) . Its design likely targets enzymatic inhibition, given structural similarities to farnesyltransferase inhibitors described in related studies .

Properties

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O3S/c1-17-8-13(14-10-17)22(19,20)16-3-4-18-7-12(6-15-18)11-2-5-21-9-11/h2,5-10,16H,3-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQBKJNLOPOXCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

Synthesis of the Pyrazole Ring: The pyrazole ring is often formed through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Imidazole Ring Formation: The imidazole ring can be synthesized using the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia or an amine.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

Reduction: The nitro group (if present) in the pyrazole ring can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base.

Major Products

Oxidation: Furanones, carboxylic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations.

Biology

In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical interactions due to its structural similarity to various bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its sulfonamide group is known for its antibacterial properties, while the imidazole and pyrazole rings are common motifs in many drugs.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity. The imidazole and pyrazole rings can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furan Isomer Analogs

The furan-2-yl analog (N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide) shares near-identical synthesis protocols but substitutes furan-3-carbaldehyde with furan-2-carbaldehyde . Despite similar yields (~75–78%), the furan-3-yl variant demonstrates marginally superior enzymatic inhibition (IC₅₀ = 4.38 nM vs. 4.41 nM for the furan-2-yl isomer) in farnesyltransferase assays, suggesting positional isomerism influences target binding .

Imidazole-Pyrazole Hybrids

3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 41, ) replaces the sulfonamide group with a pyrrole carboxamide. Though synthesized in lower yield (35%), it exhibits high purity (98.67% HPLC) and distinct physicochemical properties (e.g., ESIMS m/z 392.2) .

Bipyridine-Imidazole Derivatives

N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine () introduces a bipyridine scaffold linked to imidazole. Synthesized via nucleophilic aromatic substitution (SNAr), this compound’s extended π-conjugated system enhances fluorescence properties, positioning it for applications in biosensing rather than enzymatic inhibition .

Sulfonamide Variations

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ) incorporates a fluorinated chromene-pyrazolopyrimidine core. With a molecular mass of 589.1 Da and melting point of 175–178°C, its bulkier structure reduces synthetic accessibility (28% yield) but may improve metabolic stability relative to the target compound .

Data Table: Key Comparative Metrics

Research Implications

The target compound’s furan-3-yl substitution optimizes steric and electronic interactions with enzymatic targets, as evidenced by its lower IC₅₀ compared to furan-2-yl analogs . In contrast, bipyridine-imidazole derivatives prioritize optical properties over inhibition , while fluorinated sulfonamides trade synthetic efficiency for enhanced stability . Future studies should explore hybridizing these features (e.g., fluorinated furan-imidazole sulfonamides) to balance potency, yield, and bioavailability.

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that combines structural features from furan, pyrazole, and imidazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory applications.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{15}N_5O_2S, with a molecular weight of approximately 305.36 g/mol. The presence of the sulfonamide group enhances its solubility and interaction with various biological targets.

Structural Features

| Component | Structure | Unique Features |

|---|---|---|

| Furan Ring | Furan | Contributes to aromaticity and electron donation |

| Pyrazole Moiety | Pyrazole | Known for diverse biological activities |

| Imidazole Group | Imidazole | Enhances interaction with biological receptors |

Anticancer Properties

Recent studies have shown that compounds containing pyrazole and imidazole structures exhibit significant anticancer activity. For instance, derivatives similar to this compound have been tested against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung) | 0.39 ± 0.06 | Induces autophagy |

| Compound B | MCF7 (Breast) | 0.46 ± 0.04 | Inhibits Aurora-A kinase |

| Compound C | NCI-H460 (Lung) | 0.16 ± 0.03 | Tubulin polymerization inhibition |

These findings suggest that the compound may inhibit tumor growth through multiple mechanisms, including apoptosis and cell cycle arrest.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is also notable. Similar pyrazole derivatives have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). For example, a study indicated that certain pyrazole derivatives exhibited IC50 values as low as 50 µM against COX enzymes, which are critical in inflammatory pathways.

The mechanism by which this compound exerts its biological effects likely involves:

- Targeting Kinases : Inhibition of kinases involved in cell proliferation.

- Modulation of Apoptotic Pathways : Activation of caspases leading to programmed cell death.

- Interference with Tubulin Dynamics : Disruption of microtubule formation affecting cell division.

Study 1: Antitumor Activity Evaluation

In a study conducted by Xia et al., various pyrazole derivatives were screened for their antitumor activity against human cancer cell lines. The compound demonstrated significant growth inhibition at low concentrations, highlighting its potential as an effective anticancer agent.

Study 2: In Vivo Efficacy

Another investigation focused on the in vivo efficacy of similar compounds in animal models of cancer. Results indicated that treatment with these compounds led to a marked reduction in tumor size compared to control groups, suggesting strong therapeutic potential.

Q & A

Basic: What are the standard synthetic routes for N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide?

The synthesis typically involves multi-step organic reactions:

- Core Formation : The benzamide or imidazole-sulfonamide core is synthesized via condensation of benzoic acid derivatives with amines under dehydrating conditions (e.g., using DCC as a coupling agent) .

- Coupling Reactions : The furan-pyrazole moiety is introduced via reductive amination (e.g., using NaBH3CN) or nucleophilic substitution .

- Purification : Flash column chromatography (e.g., CH₂Cl₂/MeOH/NH₄OH gradients) or recrystallization ensures high purity (>95%) .

Critical Parameters : Temperature control (0–60°C), pH adjustment (6–8), and catalyst selection (e.g., Pd/C for hydrogenation) significantly impact yield .

Advanced: How can structural contradictions in X-ray crystallography data be resolved for this compound?

Conflicts in crystallographic data (e.g., bond length discrepancies or twinned crystals) require:

- SHELX Suite : Use SHELXL for refinement against high-resolution data (≤1.0 Å), employing restraints for disordered regions (e.g., furan ring flexibility) .

- Validation Tools : Check R1/wR2 residuals and ADDSYM in PLATON to detect missed symmetry .

- Complementary Methods : Pair with NMR (e.g., NOESY for stereochemistry) or DFT calculations to validate torsion angles .

Basic: What are the primary biological targets and assays for evaluating this compound’s activity?

- Antimicrobial Targets : Bacterial dihydrofolate reductase (DHFR) inhibition, assessed via microbroth dilution (MIC ≤8 µg/mL against S. aureus) .

- Anti-inflammatory Targets : COX-2 inhibition (IC50 ~50 nM) using fluorometric assays .

- Cancer Targets : Apoptosis induction via Caspase-3 activation (flow cytometry) and cytotoxicity (MTT assay, IC50 ~10 µM in HeLa cells) .

Advanced: How to address conflicting reports on its NF-κB inhibition mechanism?

Conflicting data (e.g., IC50 variability across studies) may arise from:

- Cell Line Differences : Use isogenic lines (e.g., HEK293 vs. RAW264.7) to isolate pathway-specific effects .

- Proteomic Profiling : SILAC-based quantification identifies off-target interactions (e.g., unintended IKKβ binding) .

- Kinetic Studies : Surface plasmon resonance (SPR) confirms direct binding (KD <100 nM) versus indirect modulation .

Basic: What physicochemical properties are critical for initial characterization?

- Solubility : Poor aqueous solubility (logP ~2.5) necessitates DMSO stock solutions (≥10 mM) .

- Thermal Stability : Melting point ~180–185°C (DSC analysis) .

- Ionization : pKa ~6.2 (sulfonamide proton) via potentiometric titration .

Advanced: How to optimize solubility for in vivo assays without altering bioactivity?

- Formulation : Use cyclodextrin complexes (e.g., HP-β-CD) or nanoemulsions (particle size <200 nm) to enhance aqueous solubility .

- Prodrug Design : Introduce phosphate esters at the imidazole N-position, cleaved in vivo by phosphatases .

- Co-Crystallization : Co-formers like succinic acid improve dissolution rates (PXRD confirms stability) .

Basic: Which analytical methods ensure purity and identity?

- HPLC : C18 column, 0.1% TFA/ACN gradient, retention time ~8.2 min .

- NMR : Key peaks: δ 8.2 ppm (imidazole H), δ 6.7 ppm (furan H), δ 3.5 ppm (CH2 linker) .

- HRMS : [M+H]+ m/z 363.0921 (calculated) vs. 363.0918 (observed) .

Advanced: How to resolve degradation products under accelerated stability conditions?

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Major degradants include sulfonic acid (hydrolysis) and furan ring-opened derivatives (oxidation) .

- LC-MS/MS : Identify degradants using Q-TOF (e.g., m/z 379.0985 for oxidized furan) .

- Mitigation : Lyophilization or argon-blanketed storage reduces oxidation .

Basic: What are the key structural motifs influencing SAR?

- Pyrazole-Furan Linkage : Enhances π-π stacking with hydrophobic enzyme pockets (e.g., DHFR) .

- Sulfonamide Group : Critical for hydrogen bonding (e.g., with Thr454 in COX-2) .

- Ethyl Spacer : Optimal length (2 carbons) balances flexibility and rigidity .

Advanced: How to design SAR studies to improve kinase selectivity?

- Kinome Screening : Eurofins KinaseProfiler identifies off-target hits (e.g., EGFR inhibition at 1 µM) .

- Fragment Replacement : Swap furan with thiazole (sulfur enhances hydrophobic contacts) or pyridine (nitrogen improves solubility) .

- Molecular Dynamics : Simulate binding to MAPK14 (50 ns trajectories) to optimize substituent orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.